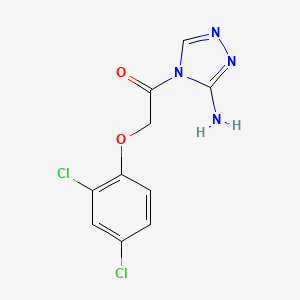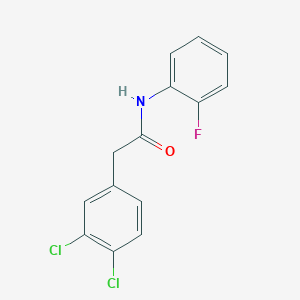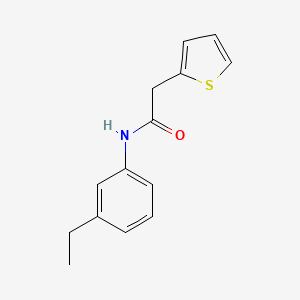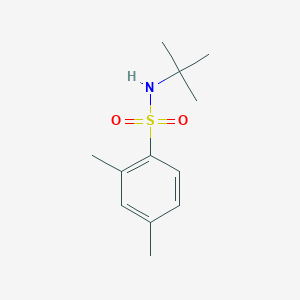![molecular formula C18H14N2O2S B5740395 2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B5740395.png)
2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a pyrimidinone core via a methylsulfanyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the reaction of benzoyl chloride with a suitable phenyl derivative under basic conditions to form the benzoylphenyl intermediate.
Introduction of the Methylsulfanyl Group: The benzoylphenyl intermediate is then reacted with a methylsulfanyl reagent, such as methylthiol, in the presence of a base to introduce the methylsulfanyl group.
Cyclization to Form Pyrimidinone Core: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The benzoyl group can be reduced to form a corresponding alcohol or alkane derivative.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol and alkane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
2-[(4-Benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one can be compared with other similar compounds, such as:
2-[(4-Methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one: This compound has a methyl group instead of a benzoyl group, which may result in different chemical and biological properties.
2-[(4-Chlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one: The presence of a chlorine atom can significantly alter the reactivity and biological activity of the compound.
2-[(4-Nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one: The nitro group can introduce additional reactivity, making this compound useful in different chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and potential biological activities.
Properties
IUPAC Name |
2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-16-10-11-19-18(20-16)23-12-13-6-8-15(9-7-13)17(22)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYJRNGTJIEKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID](/img/structure/B5740319.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
![Methyl 4-{[(phenylcarbamothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)



![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE](/img/structure/B5740393.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![N-benzyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)

